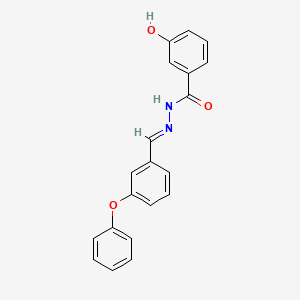![molecular formula C21H28N6O2 B5516369 2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)
2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis of Nitrogen-Containing Spiro Heterocycles
One significant application involves the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, through a [5 + 1] double Michael addition reaction. This process allows for high yields of the target compounds within a short reaction time, indicating its potential in synthetic organic chemistry for producing complex molecular architectures efficiently K. Aggarwal, Kanika Vij, J. Khurana, 2014.
Photophysical Studies and Solvatochromic Analysis
Another application is in photophysical studies and solvatochromic analysis, where diazaspiro[5.5]undecane derivatives have been synthesized and analyzed for their solvent effects on photophysical behavior. These studies reveal that Stokes shift increases with the polarity of solvents, offering insights into the solvatochromic properties of these compounds, which could be crucial for designing materials with specific optical properties K. Aggarwal, J. Khurana, 2015.
Bioactivity and Synthesis of Diazaspiro[5.5]undecanes
Research has also been conducted on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, highlighting their potential use in treating various disorders, including obesity, pain, and cardiovascular diseases. This emphasizes the therapeutic applications of these compounds in pharmaceutical research D. Blanco‐Ania, R. Heus, F. Rutjes, 2017.
Development of Block Copolymer Materials
Furthermore, diazaspiro compounds have been utilized in the development of block copolymer materials through organocatalytic ring-opening polymerization. This application demonstrates the potential of these compounds in creating advanced materials with superior tensile properties and modified crystallization properties, which could have implications for various industrial applications Ruairí P. Brannigan, A. Walder, A. P. Dove, 2014.
Conversion to Oxime Derivatives
Studies on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives provide another facet of their application. This transformation process opens up pathways for synthesizing novel compounds with potential uses in chemical sensing and pharmaceuticals Mahbubur Rahman, M. E. Halim, Sm Ahmed, K. Akhter, U. Romman, 2013.
Propriétés
IUPAC Name |
2-propan-2-yl-9-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16(2)26-14-21(8-7-19(26)28)9-11-25(12-10-21)20(29)13-17-3-5-18(6-4-17)27-15-22-23-24-27/h3-6,15-16H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDRHHKEWXRTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)


![N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5516330.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B5516335.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)


![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)
![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

